1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine - 1179932-07-0

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

Catalog Number: EVT-2927336
CAS Number: 1179932-07-0
Molecular Formula: C11H10F3N3
Molecular Weight: 241.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is an N-(1-benzyl-1H-imidazol-2-yl)amide derivative incorporating an isonipecotinic acid moiety. It was identified as a potent melanocortin 1 receptor (MC1R) agonist with good metabolic stability. []
  • Relevance: This compound shares a core N-(1-benzyl-1H-imidazol-2-yl)amide structure with 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine. The presence of a benzyl group substituted at the 1-position of the imidazole ring, coupled with the 2-amino group and amide linkage, establishes a significant structural connection between these compounds. []

1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

  • Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6. It forms an apoprotein adduct with P450 2D6, leading to the enzyme's inactivation. Metabolic studies indicate that EMTPP undergoes P450 2D6-mediated hydroxylation and dehydrogenation. []
  • Relevance: While structurally distinct from 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine, EMTPP shares a key feature: the presence of a trifluoromethyl group. This shared moiety, despite being positioned on different aromatic rings (pyridine in EMTPP, benzyl in the target compound), suggests a potential for similar pharmacological effects or interactions based on the electronic properties conferred by the trifluoromethyl substituent. []

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

  • Compound Description: This compound is a potent inhibitor of Hepatitis B Virus (HBV) with an IC50 in the low micromolar range. []
  • Relevance: This compound, while possessing a triazole ring absent in 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine, shares the 1H-benzo[d]imidazol-2-yl moiety. This structural similarity suggests a potential for overlapping biological activities or targeting of similar biological pathways. []

2-[(1,1′-Biphenyl)-4-yl]-N-benzylacetamide

  • Compound Description: This compound is the identified pharmacophore of the KX chemotype, known for its kinase inhibitory activity. []
  • Relevance: Although structurally distinct from 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine, this compound shares the N-benzylacetamide moiety. This common substructure suggests a potential for these compounds to interact with similar binding pockets in target proteins, despite their overall structural differences. []

(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)

  • Compound Description: KIM-161 displays potent cytotoxic activity against HCT116 colon cancer and HL60 leukemia cell lines. Mechanistically, it downregulates several kinases (BRK, FLT, JAK families) and signaling pathways (ERK1/2, GSK-3α/β, HSP27, STAT2, AMPKα1). []
  • Relevance: KIM-161 shares the N-benzylacetamide moiety with 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine. This common feature, despite being part of a larger and more complex structure in KIM-161, hints at potential similarities in their binding modes or interactions with certain target proteins. []

Properties

CAS Number

1179932-07-0

Product Name

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine

Molecular Formula

C11H10F3N3

Molecular Weight

241.217

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16)

InChI Key

VLQKMLYGLHEZKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.